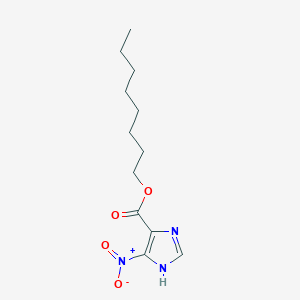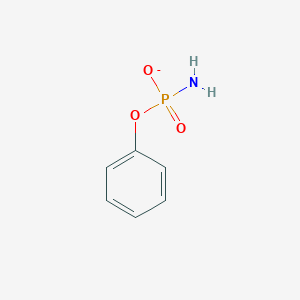
Amino(phenoxy)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amino(phenoxy)phosphinate is a compound that belongs to the class of phosphinates, which are derivatives of phosphinic acids These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of amino(phenoxy)phosphinate typically involves the reaction of phenol with a suitable phosphorus-containing reagent, such as phosphorus trichloride, followed by the introduction of an amino group. One common method involves the following steps:
Reaction of Phenol with Phosphorus Trichloride: Phenol reacts with phosphorus trichloride to form phenoxyphosphorus dichloride.
Introduction of Amino Group: The phenoxyphosphorus dichloride is then treated with an amine, such as ammonia or an alkylamine, to introduce the amino group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions: Amino(phenoxy)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinate oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: The amino and phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as halides or alkoxides.
Major Products:
Oxidation: Phosphinate oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Scientific Research Applications
Amino(phenoxy)phosphinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for proteases.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving protease activity.
Industry: this compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
Amino(phenoxy)phosphinate can be compared with other similar compounds, such as:
Phosphonic Acids: These compounds have a similar structure but with a direct carbon-phosphorus bond instead of a phosphorus-oxygen bond.
Phosphonates: These are esters of phosphonic acids and have different reactivity and applications.
Phosphine Oxides: These compounds have a phosphorus-oxygen double bond and are used in different chemical reactions.
Uniqueness: this compound is unique due to its combination of an amino group and a phenoxy group bonded to a phosphorus atom. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications.
Comparison with Similar Compounds
- Phosphonic acids
- Phosphonates
- Phosphine oxides
Properties
CAS No. |
45951-59-5 |
|---|---|
Molecular Formula |
C6H7NO3P- |
Molecular Weight |
172.10 g/mol |
IUPAC Name |
amino(phenoxy)phosphinate |
InChI |
InChI=1S/C6H8NO3P/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H3,7,8,9)/p-1 |
InChI Key |
AXBNYODFUODRIL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(N)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14669618.png)


![(8R,9S,13S,14S)-3-hydroxy-13-methyl-2,4-dinitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14669629.png)



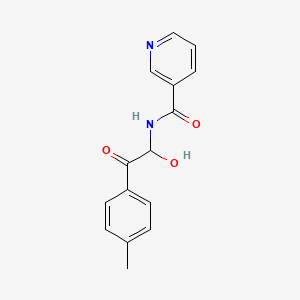
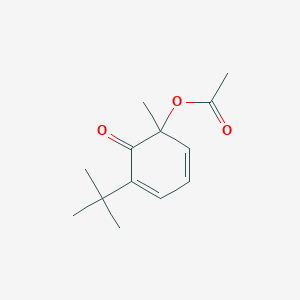
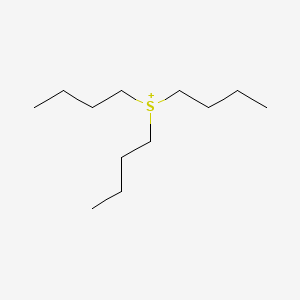
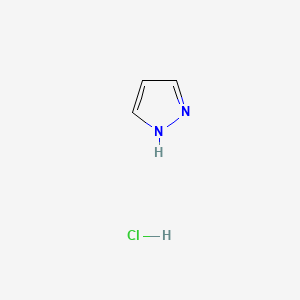
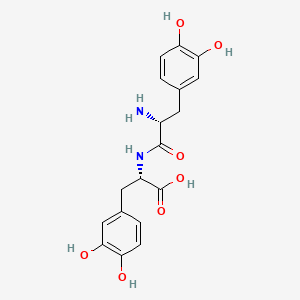
![Benzoic acid, 2-[[4-[bis(2-chloropropyl)amino]-2-methylphenyl]azo]-](/img/structure/B14669673.png)
